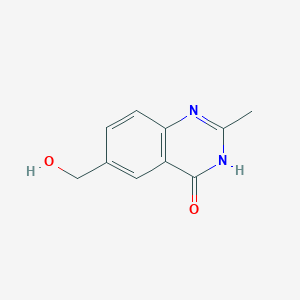

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Aplicaciones Científicas De Investigación

Anticancer Applications

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, a closely related compound, has shown significance in the treatment of colon and rectal cancers. A synthetic route was designed based on literature to optimize the production method for this compound, which serves as an important intermediate in cancer treatments (He Zheng-you, 2010).

Tumor-Vascular Disrupting Agents

Compounds related to 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown potential as novel tubulin-binding tumor-vascular disrupting agents. These agents target established blood vessels in tumors, displaying high antiproliferative activity and inducing apoptosis in cancer cells (Mu-Tian Cui et al., 2017).

Apoptosis Induction and Blood Brain Barrier Penetration

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, another related compound, has demonstrated potent apoptosis induction and effective blood-brain barrier penetration, making it a potential candidate for anticancer treatments (N. Sirisoma et al., 2009).

Antimicrobial Applications

6,8-Dibromo-2-methylquinazolin-4-one, a derivative, has shown effectiveness in antimicrobial applications. New isoxazole derivatives incorporating this moiety have been synthesized and displayed notable antibacterial and antifungal activity (Komal R Savaliya, 2022).

Anti-inflammatory and Antimicrobial Properties

Certain 2-methylquinazolin-4(3H)-one derivatives have been synthesized and screened for their anti-inflammatory and antimicrobial activities. These compounds showed promising results in inhibiting TNF-α and IL-6, along with antimicrobial activity against pathogenic bacteria and fungi (Ashish P. Keche & V. M. Kamble, 2014).

Tubulin-Polymerization Inhibition

4-(N-Cycloamino)phenylquinazolines derived from 6-methoxy-1,2,3,4-tetrahydroquinoline have been evaluated as tubulin-polymerization inhibitors. These compounds exhibited significant cytotoxic activity and disrupted microtubule formation, indicating potential in cancer therapy (Xiao-Feng Wang et al., 2014).

Biological Activity of Schiff Bases

The Schiff bases derived from 2-methyl-3-aminoquinazolin-4(3H)-ones have shown significant analgesic, anti-inflammatory, and antihelmintic activities. These compounds have been studied for their potential therapeutic applications in these areas (S. Sahu et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target 5-lipoxygenase . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in various physiological and pathological processes, including inflammation and allergic reactions .

Mode of Action

It can be inferred from related compounds that it may inhibit its target enzyme, potentially disrupting the associated biochemical pathways

Biochemical Pathways

If it indeed targets 5-lipoxygenase as suggested, it could impact the leukotriene biosynthesis pathway . This would subsequently affect various physiological and pathological processes, including inflammation and allergic reactions.

Result of Action

If it inhibits 5-lipoxygenase, it could potentially reduce the production of leukotrienes, thereby modulating inflammation and allergic responses . .

Propiedades

IUPAC Name |

6-(hydroxymethyl)-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-3-2-7(5-13)4-8(9)10(14)12-6/h2-4,13H,5H2,1H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRWOZRMUDBBTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CO)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)

![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)

![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)